1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-cyanobenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole typically involves the reaction of 4-cyanobenzyl bromide with 5-phenyl-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Cyanobenzyl)-5-methyl-1H-imidazole
- 1-(4-Cyanobenzyl)-2-phenyl-1H-imidazole
- 1-(4-Cyanobenzyl)-4,5-diphenyl-1H-imidazole
Comparison: 1-(4-Cyanobenzyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H13N3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[(5-phenylimidazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-10-14-6-8-15(9-7-14)12-20-13-19-11-17(20)16-4-2-1-3-5-16/h1-9,11,13H,12H2 |
InChI Key |
HPKNNFRLCPHIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN2CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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